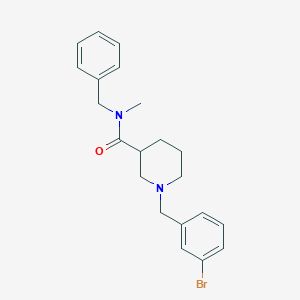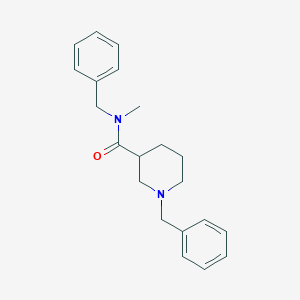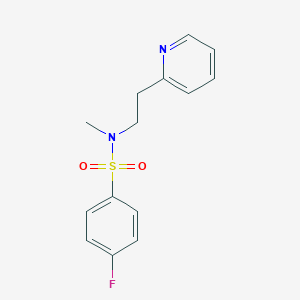
1-(3-Methylbenzyl)-4-(phenylsulfonyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Methylbenzyl)-4-(phenylsulfonyl)piperazine, also known as PEP005, is a synthetic compound that has been the focus of scientific research due to its potential therapeutic applications. PEP005 belongs to the class of piperazine derivatives, which are known for their diverse pharmacological properties.
作用機序
1-(3-Methylbenzyl)-4-(phenylsulfonyl)piperazine works by activating the protein kinase C (PKC) pathway, which plays a crucial role in regulating cell growth and survival. Specifically, 1-(3-Methylbenzyl)-4-(phenylsulfonyl)piperazine activates the PKCδ isoform, which leads to the activation of downstream signaling pathways that induce apoptosis in cancer cells. 1-(3-Methylbenzyl)-4-(phenylsulfonyl)piperazine also has anti-inflammatory properties, which may contribute to its therapeutic effects in skin conditions such as psoriasis.
Biochemical and Physiological Effects
1-(3-Methylbenzyl)-4-(phenylsulfonyl)piperazine has been shown to induce apoptosis in cancer cells through several mechanisms, including the activation of caspases, the release of cytochrome c, and the upregulation of pro-apoptotic proteins such as Bax. It also has anti-inflammatory effects, which may be mediated by the inhibition of cytokine production and the downregulation of inflammatory signaling pathways.
実験室実験の利点と制限
1-(3-Methylbenzyl)-4-(phenylsulfonyl)piperazine has several advantages for lab experiments, including its high potency and specificity for PKCδ. However, it also has limitations, such as its low solubility in aqueous solutions and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for research on 1-(3-Methylbenzyl)-4-(phenylsulfonyl)piperazine, including the development of more potent and selective PKCδ activators, the investigation of its potential therapeutic applications in other diseases, and the exploration of its mechanism of action in more detail. Additionally, research on the pharmacokinetics and toxicity of 1-(3-Methylbenzyl)-4-(phenylsulfonyl)piperazine is needed to determine its safety and efficacy in clinical settings.
Conclusion
In conclusion, 1-(3-Methylbenzyl)-4-(phenylsulfonyl)piperazine is a synthetic compound that has shown promise for its potential therapeutic applications, particularly in the treatment of skin cancer. Its mechanism of action involves the activation of the PKCδ pathway, which induces apoptosis in cancer cells. 1-(3-Methylbenzyl)-4-(phenylsulfonyl)piperazine also has anti-inflammatory properties, which may contribute to its therapeutic effects in skin conditions. While it has several advantages for lab experiments, further research is needed to determine its safety and efficacy in clinical settings.
合成法
1-(3-Methylbenzyl)-4-(phenylsulfonyl)piperazine is synthesized through a multistep process that involves the reaction of 3-methylbenzylamine with 4-bromobenzene-1-sulfonyl chloride to form 1-(3-methylbenzyl)-4-(phenylsulfonyl)piperazine. The reaction is catalyzed by a base such as triethylamine and takes place in an organic solvent such as dichloromethane. The product is then purified through column chromatography to obtain pure 1-(3-Methylbenzyl)-4-(phenylsulfonyl)piperazine.
科学的研究の応用
1-(3-Methylbenzyl)-4-(phenylsulfonyl)piperazine has been studied extensively for its potential therapeutic applications, particularly in the treatment of skin cancer. It has been shown to induce apoptosis, or programmed cell death, in cancer cells, including those that are resistant to other treatments. 1-(3-Methylbenzyl)-4-(phenylsulfonyl)piperazine has also been investigated for its potential to treat other skin conditions, such as psoriasis and actinic keratosis.
特性
分子式 |
C18H22N2O2S |
|---|---|
分子量 |
330.4 g/mol |
IUPAC名 |
1-(benzenesulfonyl)-4-[(3-methylphenyl)methyl]piperazine |
InChI |
InChI=1S/C18H22N2O2S/c1-16-6-5-7-17(14-16)15-19-10-12-20(13-11-19)23(21,22)18-8-3-2-4-9-18/h2-9,14H,10-13,15H2,1H3 |
InChIキー |
WCICBGOQIKCHCW-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)CN2CCN(CC2)S(=O)(=O)C3=CC=CC=C3 |
正規SMILES |
CC1=CC(=CC=C1)CN2CCN(CC2)S(=O)(=O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-benzyl-N-methyl-1-[4-(methylsulfanyl)benzyl]-3-piperidinecarboxamide](/img/structure/B246843.png)



![1-[(3-chlorophenyl)methyl]-N-methyl-N-(phenylmethyl)-3-piperidinecarboxamide](/img/structure/B246850.png)




![N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-morpholinecarboxamide](/img/structure/B246857.png)
![2-(4-morpholinyl)-1-[2-(4-morpholinyl)ethyl]-1H-benzimidazole](/img/structure/B246858.png)


